1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL
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Overview
Description
1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL is a chemical compound with the molecular formula C7H17NOS and a molecular weight of 163.28 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfanyl group attached to a pentane backbone. It is a clear, pale liquid and is primarily used for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The methylsulfanyl group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-Amino-2-methylpentan-3-OL: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
2-Amino-3-methyl-5-(methylsulfanyl)pentan-1-OL: Differently positioned functional groups, leading to variations in biological activity and applications.
Uniqueness: 1-Amino-2-methyl-5-(methylsulfanyl)pentan-3-OL is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized research and industrial applications .
Properties
Molecular Formula |
C7H17NOS |
---|---|
Molecular Weight |
163.28 g/mol |
IUPAC Name |
1-amino-2-methyl-5-methylsulfanylpentan-3-ol |
InChI |
InChI=1S/C7H17NOS/c1-6(5-8)7(9)3-4-10-2/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
SPXUBLJKRJJHOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(CCSC)O |
Origin of Product |
United States |
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